2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a chemical compound with the molecular formula C11H12O2 It is known for its unique structure, which includes a hydroxyl group and a cycloheptene ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one involves the condensation of acetylacetone with phenol, followed by an oxidation reaction. The specific steps are as follows:
Condensation Reaction: Acetylacetone reacts with phenol to form phenolacetone.
Oxidation Reaction: Phenolacetone is then oxidized to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde: Contains a quinolizine ring, which imparts different chemical properties and reactivity.
Uniqueness
2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is unique due to its specific structure, which includes both a hydroxyl group and a cycloheptene ring fused with a benzene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7,12H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJOJCDTXCOCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211444 |
Source
|
Record name | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-51-7 |
Source
|
Record name | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3470-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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